4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide
Overview
Description
4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with an amino group and a naphthyl moiety that is further functionalized with bromine and fluorine atoms. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide typically involves multi-step organic reactions. One common approach starts with the bromination and fluorination of 2-naphthylmethanol to obtain 1-bromo-6-fluoro-2-naphthylmethanol. This intermediate is then reacted with 4-aminopyridine under specific conditions to form the desired pyridinium salt. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, its ability to undergo substitution reactions allows it to modify proteins or nucleic acids, potentially altering their biological activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 4-Amino-1-[(1-chloro-6-fluoro-2-naphthyl)methyl]pyridinium chloride
- 4-Amino-1-[(1-iodo-6-fluoro-2-naphthyl)methyl]pyridinium iodide
- 4-Amino-1-[(1-bromo-6-chloro-2-naphthyl)methyl]pyridinium bromide
Comparison: Compared to these similar compounds, 4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide is unique due to the specific combination of bromine and fluorine substituents on the naphthyl ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties, making it particularly useful in applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
1-[(1-bromo-6-fluoronaphthalen-2-yl)methyl]pyridin-1-ium-4-amine;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2.BrH/c17-16-12(10-20-7-5-14(19)6-8-20)2-1-11-9-13(18)3-4-15(11)16;/h1-9,19H,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMBRJVIEDRPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)C[N+]3=CC=C(C=C3)N)C=C1F.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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